Neptunium dioxide

Description

Properties

CAS No. |

12035-79-9 |

|---|---|

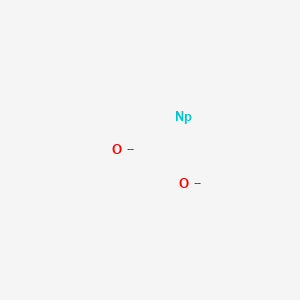

Molecular Formula |

NpO2-4 |

Molecular Weight |

269.046 |

IUPAC Name |

neptunium;oxygen(2-) |

InChI |

InChI=1S/Np.2O/q;2*-2 |

InChI Key |

SNNVUPQQESFYHH-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[Np] |

Synonyms |

neptunium dioxide |

Origin of Product |

United States |

Advanced Synthesis and Fabrication Methodologies for Neptunium Dioxide

Fabrication of Thin Films and Nanostructured Neptunium (B1219326) Dioxide

Sputtering and Pulsed Laser Deposition (PLD) for Neptunium Dioxide Films

Sputtering and Pulsed Laser Deposition (PLD) are established physical vapor deposition (PVD) techniques widely used for fabricating thin films of various materials, including oxides. Sputtering involves bombarding a target material with energetic ions, ejecting atoms that then deposit onto a substrate aemdeposition.com. Reactive sputtering introduces a reactive gas (e.g., oxygen for oxides) into the sputtering chamber, allowing the sputtered material to react and form a compound film nmfrc.org. PLD utilizes a high-energy laser beam to ablate material from a target, creating a plasma plume that deposits onto a substrate, enabling the formation of crystalline films under controlled atmospheric conditions rsc.org. While these techniques are versatile for depositing a wide range of oxide films, specific literature detailing the direct application of sputtering or PLD for the fabrication of this compound (NpO₂) thin films was not found within the reviewed sources. Research in these areas typically focuses on more common oxides or other actinide materials.

Synthesis of this compound Nanoparticles and Nanocrystals

The synthesis of this compound in nanoscale forms, such as nanoparticles and nanocrystals, is of interest for understanding its environmental behavior and potential applications. A notable method involves the "intrinsic formation" of nanocrystalline NpO₂ particles through the dilution of aqueous Neptunium(IV) carbonate complexes under neutral aqueous conditions rsc.orgrsc.orgesrf.fr. This process can lead to the formation of NpO₂-like structures and colloidal species, which are relevant to scenarios of radionuclide transport from geological repositories rsc.orgrsc.orgesrf.fr. Characterization techniques such as transmission electron microscopy (TEM), UV/Vis, and X-ray absorption spectroscopy are employed to confirm the formation and properties of these nanocrystalline materials rsc.orgesrf.fr. Other potential synthetic routes for actinide nanoparticles, which could be adapted for NpO₂, include direct decomposition of precursors in aqueous solutions via irradiation, sonolysis, or hydrothermal methods researchgate.net.

Doping and Alloying Strategies for this compound Systems

Research into doping and alloying strategies involving Neptunium often focuses on its interaction with other materials or its incorporation into mixed oxide systems rather than direct doping of NpO₂ itself. For instance, studies have investigated the effects of titanium doping in titanomagnetite (B1172002) on Neptunium sorption and speciation, showing that Ti-substituted magnetite can facilitate the reduction of neptunyl species to Np(IV), leading to enhanced sorption researchgate.net. High-resolution transmission electron microscopy (HRTEM) and X-ray absorption spectroscopy (XAS) have indicated preferential binding of Np to Ti-O sites in these doped materials researchgate.net. Neptunium has also been incorporated as a component into doped mixed oxides, such as uranium-doped americium oxide, where it can act as a host for daughter products and improve material stability acs.orgnih.gov. Phase formation studies have also explored systems involving Neptunium oxide and zirconium oxide, suggesting potential for alloying or mixed oxide formation researchgate.net. However, direct research on doping NpO₂ with other elements to modify its properties remains limited in the reviewed literature.

Thermal Decomposition Pathways of Neptunium Precursors to this compound

The thermal decomposition of Neptunium-containing precursors is a primary route for synthesizing this compound (NpO₂). Various precursors have been studied, each yielding NpO₂ through distinct thermal pathways involving intermediate phases.

Neptunyl Ammonium (B1175870) Nitrate (B79036): The thermal decomposition of neptunyl ammonium nitrate (NH₄NpVIO₂(NO₃)₃) proceeds through a proposed neptunyl nitrate intermediate, followed by the formation of Neptunium pentoxide (Np₂O₅), and finally NpO₂. This process occurs within a temperature range of 150 °C to 600 °C, with techniques like simultaneous thermal analysis (STA) and powder X-ray diffraction (pXRD) used for characterization rsc.orgornl.gov.

Neptunium Oxalate (B1200264): Neptunium(IV) oxalate hexahydrate undergoes thermal decomposition in air. Dehydration occurs in stages, followed by an exothermic decomposition around 280–300 °C, which can produce a mixture containing NpO₂, carbonate, or oxycarbonate. A subsequent endothermic decomposition at approximately 380 °C yields this compound as the final product iaea.org. Calcination of oxalate precursors is a common method for producing NpO₂ satisfactory for target fabrication, typically in the range of 500–550 °C researchgate.net.

Molecular Precursors: The synthesis of highly stoichiometric and oxidation-state pure NpO₂ can be achieved through the controlled thermolysis of specific molecular precursors, such as Np(ITA)₄, under inert conditions. This approach aims to avoid oxygen sensitivity issues that can lead to nonstoichiometric oxides acs.orgnih.gov.

Modified Direct Denitration (MDD): In the modified direct denitration (MDD) process, neptunium nitrate, in conjunction with ammonium nitrate, forms a double nitrate salt that decomposes without melting. While this process is used for NpO₂ production, the product directly from the kiln may contain a mixture of NpO₂ and Np₂O₅, requiring further post-conversion heating researchgate.net.

Data Table: Thermal Decomposition Pathways for this compound Synthesis

| Precursor Type | Specific Precursor Example | Decomposition Temperature Range | Intermediate Phases | Final Product | Key Characterization Techniques | References |

| Neptunyl Nitrate | Neptunyl ammonium nitrate | 150–600 °C | Np₂O₅ | NpO₂ | STA, pXRD, Raman Spectroscopy | rsc.orgornl.gov |

| Neptunium Oxalate | Neptunium(IV) oxalate hexahydrate | ~280–300 °C (exothermic) | Np₂O₅, carbonate/oxycarbonate | NpO₂ | Derivatography, IR Spectroscopy | iaea.org |

| Neptunium(IV) oxalate hexahydrate | ~380 °C (endothermic) | NpO₂ | NpO₂ | Derivatography, IR Spectroscopy | iaea.org | |

| Molecular Precursor | Np(ITA)₄ | Controlled thermolysis | N/A | NpO₂ | PXRD, STEM, EDS | acs.org |

| Neptunium Nitrate (Denitration) | Neptunium nitrate with NH₄NO₃ | Varies | Np₂O₅ | NpO₂ | kiln analysis | researchgate.net |

Compound List:

this compound (NpO₂)

Crystallographic and Defect Chemistry Studies of Neptunium Dioxide

Advanced X-ray Diffraction (XRD) and Neutron Diffraction Investigations

Advanced diffraction techniques are crucial for understanding the atomic and magnetic structures of materials like neptunium (B1219326) dioxide (NpO₂). These methods provide detailed information about the arrangement of atoms within the crystal lattice and how this structure changes under various conditions.

Synchrotron X-ray Diffraction for Neptunium Dioxide Structure Elucidation

Synchrotron X-ray diffraction is a powerful tool for studying the crystal structure of materials. It utilizes high-intensity X-rays generated by a synchrotron source to obtain high-resolution diffraction patterns. These patterns provide precise information about the atomic arrangement in a crystal.

In the case of this compound, synchrotron XRD has been employed to investigate its crystal structure with high precision. For instance, studies on uranium-neptunium mixed dioxides (U₁₋ₓNpₓO₂) have utilized synchrotron radiation to confirm the fluorite (Fm-3m) crystal structure across various compositions. acs.org The high flux of synchrotron sources enables detailed analysis even for complex systems. kit.edu

Furthermore, synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) complement XRD data by providing information on the local atomic environment and oxidation states of the cations. kit.edumdpi.com For U₁₋ₓNpₓO₂, X-ray Absorption Near Edge Structure (XANES) data has confirmed that neptunium and uranium remain in the +4 oxidation state across different compositions. acs.orgkit.edu

In-situ Diffraction Studies of this compound under Extreme Conditions

In-situ diffraction studies involve monitoring changes in a material's crystal structure in real-time as it is subjected to extreme conditions such as high temperature or pressure. mdpi.comrsc.orgresearchgate.net These experiments are vital for understanding the material's behavior in environments relevant to nuclear reactors or geological repositories.

High-temperature X-ray diffraction (HT-XRD) measurements have been performed on this compound up to 2000 K under different atmospheres (Helium, Helium/5% Hydrogen, and air). sciencegate.app These studies have shown that NpO₂ remains stoichiometric up to 1643 K. Above this temperature, the lattice parameter deviates from a linear expansion, suggesting the onset of defect formation. sciencegate.app This deviation is attributed to the chemical reduction of NpO₂ to NpO₂₋ₓ and, at higher temperatures, the formation of oxygen Frenkel pairs. sciencegate.app

The following table summarizes the observed behavior of NpO₂ under high temperatures:

| Temperature Range | Atmosphere | Observation | Inferred Mechanism |

| Up to 1643 K | He, He/5%H₂, Air | Linear thermal expansion, stoichiometric NpO₂ | Lattice vibrations |

| Above 1643 K | He, He/5%H₂ | Deviation from linear expansion | Chemical reduction (NpO₂ → NpO₂₋ₓ) |

| Above 1750 K | He, He/5%H₂ | Further deviation | Simultaneous reduction and formation of oxygen Frenkel pairs |

Rietveld Refinement and Quantitative Phase Analysis of this compound

Rietveld refinement is a powerful analytical technique used to refine crystal structure parameters from powder diffraction data (both X-ray and neutron). geoscienceworld.orgresearchgate.net It involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and site occupancies.

In a notable experiment, the first neutron diffraction pattern of a 50 mg sample of NpO₂ was collected at the High Flux Isotope Reactor (HFIR). ornl.gov The data was analyzed using the Rietveld refinement program FullProf, which showed a low residual difference between the experimental and refined patterns, confirming the high quality of the data obtained from a small sample size. ornl.gov This is significant for studying radioactive materials like neptunium, which are often available only in small quantities. ornl.gov

Rietveld refinement of high-temperature XRD data has also been used to determine the atomic displacement parameters of neptunium and oxygen atoms in NpO₂. sciencegate.app This information is crucial for calculating the Debye temperature and studying the contribution of point defects to the evolution of the lattice parameter at elevated temperatures. sciencegate.app For uranium-neptunium mixed oxides, Rietveld analysis of XRD data has been used to precisely determine lattice parameters and perform quantitative phase analysis, identifying the proportions of different crystalline phases in mixed-phase samples. acs.org

Microstructural Characterization via Electron Microscopy (TEM, SEM, STEM)

Electron microscopy techniques are indispensable for visualizing the microstructure of materials at the nanoscale, providing insights into particle size, morphology, and elemental composition.

High-Resolution Transmission Electron Microscopy (HRTEM) of this compound

High-resolution transmission electron microscopy (HRTEM) allows for the direct imaging of the atomic lattice of a material. This technique has been instrumental in characterizing nanocrystalline this compound.

Studies on the formation of NpO₂ under aqueous conditions relevant to geological disposal have utilized HRTEM to characterize the resulting colloidal particles. esrf.fr These investigations revealed that the dilution of aqueous neptunium carbonate complexes leads to the intrinsic formation of nanocrystalline NpO₂ particles with sizes ranging from 2 to 5 nanometers. rsc.org HRTEM images, in conjunction with selected area electron diffraction (SAED), confirmed that these nanoparticles possess the fluorite-type crystal structure of NpO₂. esrf.frrsc.org The clear lattice fringes observed in HRTEM images provide direct evidence of the crystalline nature of these nanoparticles. rsc.orgresearchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) of this compound

Scanning electron microscopy (SEM) is used to obtain high-resolution images of a material's surface, revealing information about its morphology, texture, and particle size. iagi.or.idrtilab.comresearchgate.net When combined with energy-dispersive X-ray spectroscopy (EDS), SEM can also provide qualitative and quantitative elemental analysis of the sample. iagi.or.idosti.gov

The characterization of NpO₂ powders produced by a modified direct denitration (MDD) process employed SEM with EDS. osti.gov The SEM micrographs showed that the as-produced powders consisted of complex aggregates with various sub-particle morphologies. osti.gov After high-firing, the material converted to NpO₂ with a typical polycrystalline oxide morphology. osti.gov

EDS analysis is crucial for confirming the elemental composition of the observed phases and for creating elemental maps that show the distribution of different elements within the sample. whiterose.ac.uk For instance, in the study of neptunium-doped zirconolite ceramics, a potential waste form for immobilizing neptunium, SEM-EDS was used to determine the normalized composition of the zirconolite phase and identify secondary phases. whiterose.ac.uk

The following table provides a summary of the microstructural features of NpO₂ observed using SEM:

| Production Method | Pre-treatment | Microstructural Features | Particle/Grain Size |

| Modified Direct Denitration (MDD) | Denitration | Mixture of NpO₂ and Np₂O₅, complex aggregates with various morphologies | Not specified |

| Modified Direct Denitration (MDD) | High-firing | Polycrystalline NpO₂ | 0.72 to 0.94 µm |

Point Defects and Non-Stoichiometry in this compound

The study of point defects is crucial for understanding the chemical and physical properties of this compound (NpO₂), particularly its non-stoichiometric behavior (NpO₂±x), which influences its performance in nuclear fuel cycles and its stability as a long-term waste form. mdpi.com The redox properties of NpO₂, which are significant for reactor safety and radionuclide leaching rates, are strongly dependent on its defect chemistry. mdpi.com Intrinsic point defects in NpO₂, such as vacancies, interstitials, and antisite defects, have a considerable impact on its properties, though their formation mechanisms are not yet fully understood. mdpi.comresearchgate.net

In this compound, oxygen vacancies and interstitials are fundamental point defects that play a significant role in its non-stoichiometry. mdpi.com The formation of these defects is influenced by the oxygen partial pressure. mdpi.com Under anoxic (oxygen-poor) conditions, the formation of oxygen vacancies (Vₒ) is more favorable. mdpi.com Conversely, under oxygen-rich conditions, oxygen interstitial (Oᵢ) defects are more likely to form. mdpi.com

Theoretical calculations using Density Functional Theory (DFT+U) have shown that the formation energy of these defects, and thus their concentration, is dependent on the Fermi energy and the charge state of the defect. mdpi.com For instance, under anoxic conditions, the doubly positive charged oxygen vacancy (Vₒ²⁺) has a low formation energy. mdpi.com The presence of oxygen vacancies can lead to an oxygen-deficient composition, denoted as NpO₂-x. researchgate.net

Cationic non-stoichiometry in this compound involves defects on the neptunium (Np) sublattice, such as Np vacancies (Vₙₚ) and Np interstitials (Npᵢ). mdpi.com The formation of these defects is also dependent on the surrounding oxygen environment. mdpi.com DFT+U calculations suggest that under oxygen-rich conditions, the formation of Np vacancies is more likely, while Np interstitials are more probable under anoxic conditions. mdpi.com

The incorporation of dopants, or foreign atoms, into the NpO₂ lattice is a critical aspect of its defect chemistry, particularly in the context of nuclear fuels and waste forms where fission products and other actinides may be present. hzdr.de The mechanism of dopant incorporation depends on the valence state of the dopant cation relative to Np⁴⁺.

When a dopant with a lower valence (aliovalent cation) substitutes for a Np⁴⁺ ion, charge neutrality must be maintained. hzdr.de This can occur through two primary mechanisms:

Formation of oxygen vacancies: For every two trivalent dopant ions (e.g., Am³⁺) substituting for two Np⁴⁺ ions, one oxygen vacancy is created to compensate for the charge difference. acs.org

Change in the oxidation state of neighboring cations: A neighboring Np⁴⁺ ion can be oxidized to Np⁵⁺ to balance the charge.

Similarly, the incorporation of higher-valence dopants would necessitate the formation of neptunium vacancies or the reduction of neighboring Np⁴⁺ ions. The specific mechanism that dominates depends on the energetic favorability of each process under the prevailing conditions. hzdr.de Studies on uranium-neptunium mixed oxides have provided insights into how the NpO₂ lattice accommodates other actinide cations, which is crucial for developing advanced nuclear fuels. kit.eduacs.orgresearchgate.net

Frenkel and Schottky defects are compound defects that involve pairs of point defects, ensuring charge neutrality within the crystal. libretexts.org

A Frenkel defect in NpO₂ consists of a vacancy and a corresponding interstitial atom. mdpi.com There are two types:

Oxygen-Frenkel defect: An oxygen vacancy paired with an oxygen interstitial ({Vₒ²⁺: Oᵢ²⁻}). mdpi.com

Neptunium-Frenkel defect: A neptunium vacancy paired with a neptunium interstitial ({Vₙₚ⁴⁻: Npᵢ⁴⁺}). mdpi.com

The formation energy of Frenkel defects is sensitive to the distance between the vacancy and the interstitial, as well as the oxygen partial pressure. mdpi.com Under anoxic conditions, the oxygen-Frenkel defect {Vₒ²⁺: Oᵢ²⁻} can form with a negative formation energy, suggesting its stable existence within the NpO₂ lattice. mdpi.com Conversely, the formation of Frenkel defects is generally challenging under oxygen-rich conditions. mdpi.com

A Schottky defect involves a pair of vacancies, one on the cation sublattice and one on the anion sublattice, in a stoichiometric ratio. libretexts.org In NpO₂, a classic Schottky defect would consist of one neptunium vacancy and two oxygen vacancies ({Vₙₚ⁴⁻: 2Vₒ²⁺}). However, theoretical studies have revealed the possibility of non-stoichiometric Schottky defects under anoxic conditions, such as {2Vₙₚ³⁻: 3Vₒ²⁺}. mdpi.commdpi.com The formation of Schottky defects is also generally unfavorable in oxygen-rich environments. mdpi.com

| Defect Type | Description | Conditions for Favorable Formation |

| Oxygen-Frenkel | An oxygen vacancy and an oxygen interstitial pair. | Anoxic conditions. mdpi.com |

| Neptunium-Frenkel | A neptunium vacancy and a neptunium interstitial pair. | Anoxic conditions (minor presence). mdpi.com |

| Schottky | A pair of neptunium and oxygen vacancies. | Anoxic conditions (non-stoichiometric forms). mdpi.commdpi.com |

An antisite defect is formed when a cation occupies an anion site or vice versa. In NpO₂, this would involve a neptunium atom on an oxygen site (Npₒ) and an oxygen atom on a neptunium site (Oₙₚ). mdpi.com These two types of antisite atoms can form a defect pair, {Oₙₚ: Npₒ}. mdpi.com

The formation of antisite defects in NpO₂ is generally considered to be thermodynamically unfavorable due to the large energy asymmetry between placing a large cation on a small anion site and vice versa. mdpi.com This makes them inherently unstable in the fluorite structure of NpO₂. mdpi.com However, under anoxic conditions, some theoretical studies suggest a minor presence of antisite defect pairs, such as {Oₙₚ⁵⁺: Npₒ⁵⁻} and {Oₙₚ⁶⁺: Npₒ⁶⁻}. mdpi.com Like other defect types, antisite defects are rare under oxygen-rich conditions. mdpi.com

Lattice Dynamics and Phonon Spectroscopy of this compound

The lattice dynamics of this compound, which describe the collective vibrations of its atoms, are fundamental to understanding its thermal properties. These vibrations can be quantized as phonons. The study of phonon dispersion relations, which show the relationship between the energy and momentum of phonons, provides deep insights into the interatomic forces and stability of the crystal lattice. researchgate.netresearchgate.net

Experimental investigations using inelastic X-ray scattering (IXS) on single-crystal NpO₂ have been performed to determine the phonon dispersion curves along high-symmetry directions. researchgate.netresearchgate.net These experimental results have been compared with theoretical calculations based on density functional theory (DFT) with the inclusion of Hubbard U corrections (GGA+U) to account for the strong electronic correlations of the 5f electrons in neptunium. researchgate.netresearchgate.net Good agreement between experimental and theoretical data is achieved with specific values for the on-site Coulomb parameter (U) and Hund's exchange (J). researchgate.netresearchgate.net

The phonon density of states (pDOS) reveals the distribution of vibrational modes. In NpO₂, the Np atoms dominate the lower energy portion of the pDOS (below ~25 meV), while the lighter oxygen atoms are responsible for the higher energy vibrations. researchgate.net

Raman spectroscopy is another powerful technique for probing the vibrational modes of NpO₂. acs.orgacs.org For a material with the fluorite structure, like NpO₂, only one Raman active mode, the T₂g (or Γ₂₅'), is expected from symmetry considerations. acs.orgacs.org This mode corresponds to the antisymmetric motion of the oxygen atoms around the neptunium ions. acs.org However, Raman spectra of NpO₂ often exhibit an asymmetry in the T₂g peak. acs.orgacs.orgeuropa.eu This has been attributed to an electronic transition arising from crystal field splitting, which is decoupled from the phonon state at higher temperatures. acs.orgeuropa.eu This asymmetry is considered a characteristic fingerprint of the NpO₂ lattice. acs.orgeuropa.eu

| Spectroscopic Technique | Information Obtained | Key Findings for NpO₂ |

| Inelastic X-ray Scattering (IXS) | Phonon dispersion relations. researchgate.netresearchgate.net | Provides detailed information on the energy and momentum of lattice vibrations. researchgate.netresearchgate.net |

| Raman Spectroscopy | Raman active vibrational modes. acs.orgacs.org | The T₂g mode shows a characteristic asymmetry due to an electronic transition. acs.orgacs.orgeuropa.eu |

Pressure-Induced Phase Transitions in this compound

Like other actinide dioxides, this compound undergoes structural phase transitions when subjected to high pressures. aps.orgtandfonline.com At ambient pressure, NpO₂ crystallizes in the cubic fluorite (Fm-3m) structure. researchgate.net As pressure is applied, it transforms to a higher-density phase.

Studies on related actinide dioxides like ThO₂ and PuO₂ show a transition from the fluorite structure to an orthorhombic PbCl₂-type (cotunnite, Pnma) structure at high pressures. tandfonline.com For PuO₂, this transition occurs at approximately 39 GPa. tandfonline.com Theoretical calculations for UO₂ and PuO₂ suggest that beyond the cotunnite phase, further transitions to other orthorhombic phases, such as Cmc2₁ and Cmcm, are possible at even higher pressures. aps.org These high-pressure phases are distortions of the hexagonal Ni₂In-type structure. aps.org

For neptunium monochalcogenides (NpSe, NpTe), which have a NaCl-type structure at ambient pressure, pressure-induced transitions to a CsCl-type structure have been observed. orientjchem.org These transitions are accompanied by a significant volume collapse. orientjchem.org While specific experimental data on the high-pressure phases of NpO₂ is limited, the behavior of other actinide dioxides provides a strong indication of the expected phase transition sequence. aps.orgtandfonline.com These structural changes under pressure are driven by the delocalization of the 5f electrons and can lead to changes in the electronic properties, such as insulator-to-metal transitions. orientjchem.org

Electronic Structure and Chemical Bonding in Neptunium Dioxide

First-Principles Calculations of Electronic Band Structure (LDA+U, GGA+U, Hybrid DFT)

Standard density functional theory (DFT) approaches, such as the local density approximation (LDA) and generalized gradient approximation (GGA), often fail to accurately describe the electronic structure of strongly correlated systems like neptunium (B1219326) dioxide. aps.orgarxiv.org These methods tend to underestimate the on-site Coulomb repulsion of the localized 5f electrons, incorrectly predicting a metallic ground state for NpO₂ instead of its experimentally observed insulating nature. aps.orgarxiv.org

To overcome these limitations, more advanced computational techniques are employed. The LDA+U and GGA+U methods introduce a Hubbard U parameter to account for the strong on-site Coulomb repulsion among the Np 5f electrons. aps.org By adjusting the effective Hubbard parameter, these approaches can significantly improve the description of the electronic structure, providing a more accurate representation of the material as an antiferromagnetic (AFM) Mott insulator. aps.orgarxiv.org Hybrid density functional theory (DFT), which mixes a portion of exact Hartree-Fock exchange with a standard DFT exchange-correlation functional, has also been used to investigate the electronic properties of NpO₂. aps.org

First-principles calculations using LDA+U and GGA+U have been systematically performed to investigate the electronic structures, mechanical properties, and phonon-dispersion curves of NpO₂. aps.org These studies have shown that by selecting an appropriate Hubbard U value (around 4 eV), the calculated orbital occupancy characters of Np 5f and O 2p are in good agreement with experimental results. aps.org The application of the Hubbard U term splits the 5f bands, opening a Mott-type insulating gap, the magnitude of which increases with the value of U. aps.orgarxiv.org

| Computational Method | Predicted Ground State (U=0) | Predicted Ground State (with U) | Key Improvement |

| LDA | Metallic aps.org | Insulating aps.org | Opens a band gap. |

| GGA | Metallic aps.org | Insulating aps.org | Corrects the metallic description. |

| LDA+U | - | Antiferromagnetic Mott Insulator aps.org | Accurately describes the insulating nature and magnetic ordering. |

| GGA+U | - | Antiferromagnetic Mott Insulator aps.org | Provides a satisfactory qualitative electronic structure description. aps.org |

| Hybrid DFT | - | Insulating aps.org | Offers another avenue for improved electronic structure calculation. |

Orbital Hybridization and Covalency Analysis in Neptunium Dioxide (Np 5f and O 2p interactions)

The chemical bonding in this compound is not purely ionic but possesses a significant degree of covalency arising from the hybridization of neptunium and oxygen orbitals. Analysis of the orbital-resolved partial densities of states (PDOS) reveals that the covalent character of the Np-O bond is primarily associated with the hybridization of the Np 5f and O 2p orbitals. aps.org

The interaction between the Np 5f and O 2p states leads to the formation of bonding and anti-bonding orbitals. The occupied valence band near the Fermi level is characterized by three distinct peaks. A narrow peak is mainly of Np 5f character, while two broader peaks have a significant O 2p character, indicating a strong mixing of these orbitals. aps.org This hybridization is a key factor in determining the electronic and structural properties of NpO₂. The degree of 5f orbital participation in bonding is a subject of ongoing research in actinide chemistry. nih.gov

Electron Density Distribution and Bonding Characteristics in this compound

The distribution of electron charge density provides direct insight into the nature of chemical bonding in NpO₂. Calculations of the valence charge density show a mixture of ionic and covalent characteristics. aps.orgarxiv.org A significant charge transfer from the neptunium to the oxygen atoms is observed, which is indicative of the ionic component of the bonding. arxiv.org

By integrating the charge density around the Np and O ions, the valency can be estimated. One study found the valency to be approximately Np³⁺ and O²⁻, demonstrating a prominent ionicity in the Np-O bond. arxiv.org However, the analysis of the charge density distribution along the Np-O bond also reveals a non-negligible amount of charge accumulation between the atoms, which is a hallmark of covalent bonding. The minimum value of charge density along the Np-O bond in NpO₂ is significantly larger than that in more ionic actinide dioxides like ThO₂, indicating a stronger covalent character for the Np-O bond. arxiv.org

Actinide 5f Electron Localization and Delocalization Phenomena in this compound

The behavior of 5f electrons in actinides is a central topic in condensed matter physics, as they can exhibit both localized and delocalized (itinerant) characteristics. rutgers.edu In this compound, the 5f electrons are considered to be on the border between these two regimes. While they are sufficiently localized to induce strong electron-electron correlations, leading to the Mott insulating state, they also participate in covalent bonding through hybridization with oxygen orbitals, which implies a degree of delocalization. aps.orgnih.gov

The competition between localization and delocalization influences many of the material's properties. The LDA+U and GGA+U methods are essential for capturing the localized nature of the 5f electrons that standard DFT fails to describe. aps.org The degree of 5f electron localization in neptunium compounds can vary depending on the specific chemical environment, and this variability is a key aspect of its complex chemistry. nih.gov

Charge Transfer and Redox States of Neptunium in the Dioxide Matrix

Neptunium can exist in multiple oxidation states, from +3 to +7. anl.govchemistrycool.com In this compound, the formal oxidation state of neptunium is +4. shef.ac.uk However, the actual charge distribution, as revealed by theoretical calculations, indicates a charge transfer that results in an effective charge that is less than the formal +4 state. arxiv.org

The redox behavior of neptunium is critical in various chemical environments. The Np(IV) state, as found in NpO₂, is one of the more stable oxidation states. chemistrycool.com The electronic structure of NpO₂ provides the foundation for understanding charge transfer processes that can occur during redox reactions. For instance, the oxidation of Np(IV) to higher oxidation states like Np(V) or Np(VI) involves the removal of 5f electrons and a corresponding change in the electronic and bonding characteristics of the neptunium ion and its coordination sphere. nih.gov Understanding these charge transfer mechanisms is vital for predicting the chemical behavior of neptunium in different systems.

Advanced Spectroscopic Probes of Neptunium Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁷O MAS NMR) for Local Atomic Scale Structure

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state Magic Angle Spinning (MAS) NMR targeting the ¹⁷O nucleus, serves as a crucial technique for elucidating the local atomic-scale structure and electronic properties of Neptunium (B1219326) dioxide (NpO₂). This method offers a microscopic probe into the electronic states and the distribution of hyperfine fields experienced by the oxygen anions within the NpO₂ lattice jaea.go.jpacs.orgresearchgate.net. The sensitivity of NMR to subtle changes in the local environment makes it invaluable for understanding complex magnetic ordering phenomena and structural variations, especially in mixed actinide oxide systems.

¹⁷O MAS NMR in Pure Neptunium Dioxide

Studies employing ¹⁷O MAS NMR on NpO₂ have provided significant insights into its exotic ground state, which has been a subject of research for decades. To perform these measurements, samples of NpO₂ enriched with the ¹⁷O isotope are prepared, enabling the detection of ¹⁷O-NMR signals jaea.go.jp. In pure NpO₂, the magnetic ordering, which occurs below approximately 26 K, profoundly influences the NMR spectra. Below this ordering temperature, the ¹⁷O NMR spectrum broadens considerably, indicating a distribution of hyperfine fields at the oxygen sites jaea.go.jpimr-oarai.jp.

Crucially, theoretical models and experimental NMR data suggest that the ground state of NpO₂ is characterized by an ordered state of magnetic octupoles, rather than conventional magnetic dipoles jaea.go.jpimr-oarai.jpacademie-sciences.fr. This octupolar ordering leads to a breakdown of the cubic symmetry at the oxygen sites, causing the ¹⁷O NMR signal to split into inequivalent sites, often identified as O(1) and O(3) sites, depending on the specific ordering model imr-oarai.jpresearchgate.net. The analysis of these spectral features, including line splitting and field dependence, provides strong support for the proposed triple-q magnetic-octupolar ordering structure jaea.go.jpimr-oarai.jpresearchgate.net.

¹⁷O MAS NMR in Uranium-Neptunium Mixed Oxides

The application of ¹⁷O MAS NMR extends to the investigation of solid solutions, such as the uranium-neptunium mixed dioxides (U₁₋ₓNpₓO₂). In these systems, the substitution of uranium by neptunium cations, which possess unpaired 5f electrons, introduces paramagnetic effects that manifest as significant shifts in the ¹⁷O NMR spectra acs.orgresearchgate.net. These paramagnetic shifts are highly sensitive to the local coordination environment of the oxygen atoms, specifically the number of neighboring neptunium ions.

By analyzing the ¹⁷O MAS NMR spectra of U₁₋ₓNpₓO₂ samples with varying compositions (x), researchers can resolve distinct signals corresponding to oxygen atoms surrounded by different combinations of uranium and neptunium cations. For instance, oxygen environments can be characterized as O(U)₄ (four uranium neighbors), O(U)₃(Np)₁, O(U)₂(Np)₂, O(U)₁(Np)₃, and O(Np)₄. The observed paramagnetic shifts provide a direct measure of the local electronic and magnetic interactions, allowing for the characterization of solid solution formation and the detection of local structural distortions induced by the presence of neptunium acs.orgresearchgate.netkit.edu.

Detailed Research Findings on Mixed Oxides

Research has systematically explored the ¹⁷O MAS NMR spectra of U₁₋ₓNpₓO₂ samples synthesized via the sol-gel external gelation method. The results reveal a clear correlation between the neptunium concentration and the observed ¹⁷O NMR shifts, providing atomic-scale structural information.

| Sample Composition (x in U₁₋ₓNpₓO₂) | Oxygen Environment (Np Neighbors) | Observed ¹⁷O MAS NMR Shift (ppm) |

| x = 0.00 (Pure UO₂) | O(U)₄ | ~720-730 (Reference) |

| x = 0.01 (Np5) | O(U)₄ | 720.9 |

| O(U)₃(Np)₁ | 639.9 | |

| O(U)₂(Np)₂ | 527 | |

| x = 0.05 (Np20) | O(U)₄ | 729.7 |

| O(U)₁(Np)₃ | 414.3 | |

| x = 0.50 (Np50) | O(U)₄ | 749.9 |

| O(Np)₄ | 337.0 | |

| x = 0.75 (Np75) | O(U)₃(Np)₁ | 759.8 |

| O(Np)₄ | 405.2 | |

| x = 0.85 (Np85) | O(U)₃(Np)₁ | 759.6 |

| O(Np)₄ | 437.8 |

Note: The shifts for intermediate Np environments in samples like Np20, Np50, Np75, and Np85 are inferred or represent the range of observed peaks, with specific assignments for all intermediate species not always explicitly detailed in all publications. The pure UO₂ value serves as a baseline for comparison.

The systematic variation of these shifts with composition confirms the formation of solid solutions and provides quantitative data on the distribution of neptunium atoms around oxygen sites. For instance, the Np5 sample (x=0.01) clearly shows distinct signals for oxygen with one neptunium neighbor, indicating the successful incorporation of neptunium into the uranium dioxide lattice. As the neptunium content increases, the spectra become more complex, with a greater number of signals and a general trend of decreasing shifts for environments with more neptunium neighbors acs.orgkit.edu. The robustness of the sol-gel synthesis method is also validated by the observed Vegard law behavior and the clear NMR evidence of solid solution formation, even at low neptunium concentrations where X-ray diffraction (XRD) might show only marginal changes acs.orgkit.edu.

Compound List:

this compound (NpO₂)

Uranium dioxide (UO₂)

Uranium-neptunium mixed dioxides (U₁₋ₓNpₓO₂)

Uranium (U)

Neptunium (Np)

Plutonium dioxide (PuO₂)

Americium dioxide (AmO₂)

Neptunium pentoxide (Np₂O₅)

Uranium(IV)

Neptunium(IV)

Neptunium(V)

Neptunium(VI)

Plutonium(VI)

Americium(VI)

Uranium(VI)

Thermodynamic Stability and Phase Equilibria of Neptunium Dioxide Systems

Calorimetric Measurements and Thermodynamic Property Determination

Calorimetric measurements are fundamental for determining the thermodynamic properties of neptunium (B1219326) dioxide, such as enthalpy, entropy, and heat capacity. Early studies, such as those conducted in the 1950s, utilized adiabatic calorimetry to measure the heat capacity of NpO₂ from 10 to 315 K aip.org. These investigations revealed a pronounced anomaly in the heat capacity curve at 25.3 K, attributed to antiferromagnetism aip.org. At 298.16 K, the molal entropy and enthalpy were determined to be 19.19 ± 0.1 cal deg⁻¹ and 2770 ± 15 cal, respectively aip.org. More recent work has involved high-temperature drop calorimetry to measure enthalpy increments, with measurements on pure NpO₂ reported in the temperature range of 376 to 1770 K researchgate.net. These studies provide essential data for constructing thermodynamic databases and models.

Phase Diagram Studies of Neptunium-Oxygen Systems

The phase relationships within the neptunium-oxygen system are complex and depend on temperature and oxygen partial pressure. Neptunium dioxide has been studied in reducing and oxidizing atmospheres between 570 and 2880 K iaea.org. Ceramographic, X-ray diffraction, thermal, and electron microprobe analyses have been used to construct partial phase diagrams. It has been observed that the dioxide exhibits a hypostoichiometric homogeneity range (NpO₂₋ₓ) at temperatures above 1300 K. Upon cooling to room temperature, these hypostoichiometric compositions can decompose into NpO₂ and metallic neptunium iaea.org. The neptunium-oxygen system displays characteristics intermediate to those of uranium-oxygen and plutonium-oxygen systems iaea.org. Thermodynamic modeling using the CALPHAD method has also been employed to assess the neptunium-oxygen system, aiming to reproduce experimental data and resolve discrepancies in literature, particularly regarding the oxygen solubility limit in NpO₂₋ₓ researchgate.net.

High-Temperature Behavior and Vaporization Thermodynamics of this compound

The behavior of this compound at high temperatures is critical for understanding its fate in nuclear fuel processing and accident scenarios. Studies have investigated its melting behavior using remote laser heating and fast pyrometry, circumventing issues with sample containment reactions at extreme temperatures aip.org. The melting/freezing temperature of NpO₂ has been measured to be 3070 K ± 62 K, a value significantly higher than previously reported estimates aip.org.

Vaporization studies, often employing Knudsen effusion mass spectrometry, have provided insights into the gaseous species and thermodynamic properties of neptunium vaporization. Measurements on this compound in vacuum have identified gaseous oxides such as NpO₂ and NpO researchgate.netcapes.gov.br. The temperature dependence of the major species, NpO₂(g), has been determined, and the enthalpy of formation of NpO₂(g) has been re-assessed researchgate.netresearchgate.net. The composition of neptunia at congruent vaporization has been determined to be at 2262 K researchgate.net. The experimental results are used to derive thermodynamic data, including the standard free energy of formation of NpO₂(g) and dissociation energies of gaseous neptunium oxides capes.gov.brresearchgate.net.

Solid Solubility and Phase Transformations in Mixed Actinide Oxides (e.g., U-Np-O systems)

Neptunium often exists in solid solution with other actinides, particularly uranium and plutonium, in nuclear fuels. The pseudo-binary (UO₂ + NpO₂) phase diagram has been studied, with experimental data suggesting that the solidus and liquidus lines follow an ideal solution model within experimental uncertainties researchgate.net. This indicates that Np is likely to be homogeneously distributed in a UO₂ matrix when formed during fuel burn-up, preserving the crystal structure and durability of the fuel jaea.go.jp. Thermodynamic modeling has also been performed for quaternary systems like (U, Pu, Np)O₂±ₓ using the CALPHAD technique to assess phase stability and calculate oxygen potentials iaea.org. Studies on (UₓNp₁₋ₓ)O₂(am) precipitates have shown that U(IV) and Np(IV) form an ideal solid solution, ruling out non-ideal behavior iaea.org.

Defect Thermodynamics and Equilibrium Defect Concentrations in this compound

The defect chemistry of this compound is crucial for understanding its non-stoichiometry and related properties. First-principles calculations, such as DFT+U, are employed to investigate intrinsic point defects like vacancies and interstitials in NpO₂ mdpi.commdpi.com. Schottky defects, such as {2VNp³⁻: 3VO²⁺}, can stably exist if their formation energy is less than zero mdpi.com. Frenkel defects, typically in the form of oxygen interstitials and vacancies ({Oᵢ²⁻: V<0xE2><0x82><0x92> ²⁺}), are also considered, with their stability depending on oxygen partial pressure and temperature mdpi.commdpi.com. Under anoxic conditions, the O-Frenkel defect {VO²⁺: Oᵢ²⁻} has a negative formation energy, suggesting its stable existence mdpi.com. The study of defect thermodynamics helps elucidate the non-stoichiometric range (NpO₂₋ₓ) and its dependence on environmental conditions iaea.orgmdpi.com.

Reactivity and Chemical Transformations of Neptunium Dioxide

Electrochemical Behavior and Corrosion Mechanisms of Neptunium (B1219326) Dioxide

Neptunium dioxide (NpO₂) is a significant actinide compound, and understanding its electrochemical behavior and its influence on material corrosion is crucial for nuclear fuel cycle management and environmental safety assessments. Neptunium's complex redox chemistry, involving multiple accessible oxidation states, dictates its behavior in various aqueous and non-aqueous environments. Electrochemical techniques, such as cyclic voltammetry (CV) and X-ray absorption spectroscopy (XAS), are vital for characterizing these processes.

Redox Chemistry and Speciation

Neptunium can exist in several oxidation states in solution, most commonly +III, +IV, +V (as the neptunyl ion, NpO₂⁺), and +VI (as the neptunyl ion, NpO₂²⁺). researchgate.netamazonaws.comacs.orgakjournals.com The relative stability and interconversion of these states are highly dependent on the solution's pH, redox potential, and the presence of complexing ligands.

Electrochemical Transformations: Electrochemical studies reveal that the redox couples involving neptunium exhibit varying degrees of reversibility. The Np(VI)/Np(V) (NpO₂²⁺/NpO₂⁺) and Np(IV)/Np(III) couples are generally observed to be reversible or quasi-reversible in many aqueous acidic media. amazonaws.comakjournals.com However, transitions between Np(IV) and the neptunyl ions (Np(V) and Np(VI)) can be kinetically hindered due to significant structural rearrangements, transitioning from spherical Np⁴⁺ ions to linear NpO₂ⁿ⁺ species. amazonaws.com

Coordination Environment: Spectroscopic techniques like EXAFS have elucidated the coordination chemistry of neptunium ions. For instance, in 1 M perchloric acid, Np(IV) forms a decaaquo complex, [Np(H₂O)₁₀]⁴⁺, with an average Np-O bond length of approximately 2.37(2) Å. In contrast, Np(V) and Np(VI) exist as pentaaquoneptunyl complexes, [NpO₂(H₂O)₅]⁺ and [NpO₂(H₂O)₅]²⁺, respectively, featuring shorter Np-O bonds to the uranyl oxygen atoms (around 1.80(2) Å for Np(V) and 1.73(2) Å for Np(VI)). researchgate.netamazonaws.com

Table 1: Representative Redox Potentials of Neptunium Couples in Aqueous Solutions

| Redox Couple | Medium | Potential (V vs. SHE) | Notes | Reference |

| Np(VI)/Np(V) | 1 M HClO₄ | +0.907 | Quasi-reversible, Glassy Carbon (GC) electrode. | akjournals.com |

| Np(VI)/Np(V) | 1 M HClO₄ | +0.909 | Quasi-reversible, Platinum (Pt) electrode. | akjournals.com |

| Np(VI)/Np(V) | 1 M HNO₃ | +0.907 | Quasi-reversible, GC electrode. | akjournals.com |

| Np(V)/Np(IV) | 1 M HClO₄ | -1.8 | Irreversible reduction. | amazonaws.com |

| Np(IV)/Np(III) | Molten LiCl-KCl | -1.175 + 4.99 × 10⁻⁴ T | Apparent standard potential for Np(IV)/Np(III). T is temperature in Kelvin. | researchgate.netjst.go.jp |

| Np(III)/Np(0) | Molten LiCl-KCl | -3.353 + 7.67 × 10⁻⁴ T | Apparent standard potential for Np(III)/Np(0). T is temperature in Kelvin. | researchgate.netjst.go.jp |

Note: Potential values are subject to variations based on electrolyte composition, concentration, temperature, and electrode material.

Table 2: Coordination Environment of Neptunium Ions in Aqueous Solutions

| Neptunium Oxidation State | Complex Formula | Np-O Bond Length (Å) (Dioxygen/Axial) | Np-O Bond Length (Å) (Water/Equatorial) | Hydration Number | Reference |

| Np(III) | [Np(H₂O)₉]³⁺ | N/A | 2.48(2) | 9 | researchgate.net |

| Np(IV) | [Np(H₂O)₁₀]⁴⁺ | N/A | 2.37(2) | 9 | researchgate.netamazonaws.com |

| Np(V) | [NpO₂(H₂O)₅]⁺ | 1.80(2) | 2.44(3) | 5 | researchgate.net |

| Np(VI) | [NpO₂(H₂O)₅]²⁺ | 1.73(2) | 2.36(3) | 5 | researchgate.net |

This compound Dissolution and Surface Reactivity

While NpO₂ is a thermodynamically stable solid, its dissolution and surface interactions are critical for understanding its environmental mobility.

Dissolution: The dissolution rate of NpO₂(s) can be influenced by various factors. In aqueous carbonate solutions, the presence of oxidants like hydrogen peroxide (H₂O₂) and the application of ultrasonic treatment can significantly enhance the dissolution yield. rad-proceedings.org Research on nanocrystalline NpO₂ has indicated that microstructural features, such as grain boundaries, play a key role in facilitating dissolution, leading to the release of both dissolved ionic and colloidal neptunium species. rsc.orgrsc.org

Surface Reactivity: Under specific conditions, NpO₂ can undergo surface transformations. For instance, photocatalytic reactions involving ice and UV light have been shown to induce the surface reduction of NpO₂ to neptunium sesquioxide (Np₂O₃). acs.org

Influence on Material Corrosion

The presence of neptunium species in solution, particularly in aggressive media like nitric acid, can significantly alter the corrosion behavior of metallic materials, notably stainless steel.

Corrosion Acceleration: Neptunium, especially in its higher oxidation states (Np(V), Np(VI)), has been observed to promote the corrosion of stainless steel in nitric acid environments. This effect is often more pronounced under conditions simulating heat transfer compared to static immersion. researchgate.net

Mechanism of Corrosion: The accelerated corrosion is primarily attributed to autocatalytic processes driven by the redox cycling of neptunium. Neptunium species can participate in redox reactions that re-oxidize the metal surface, thereby sustaining higher corrosion rates. researchgate.net Electrochemical studies have indicated that neptunium addition can lower the cathodic over-voltage and increase cathodic current densities, suggesting direct involvement in the electrochemical corrosion reactions. researchgate.net

Observed Corrosion Phenomena: In experiments involving stainless steel in nitric acid solutions containing neptunium, preferential intergranular corrosion has been noted, indicating localized attack along grain boundaries. researchgate.net

Computational and Theoretical Investigations of Neptunium Dioxide

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For neptunium (B1219326) dioxide, DFT calculations, particularly those incorporating corrections for strong on-site Coulomb repulsion of the Np 5f electrons (LDA+U and GGA+U methods), have been instrumental in determining its ground state properties. aps.org

Researchers have systematically investigated the structural, electronic, mechanical, and thermodynamic properties of NpO₂. aps.org By optimizing the Hubbard U parameter, typically around 4 eV, calculations can achieve good agreement with experimental data for properties like lattice parameters and bulk modulus. aps.orgaps.org These calculations have confirmed the fluorite crystal structure as the ground state of NpO₂ and have been used to predict its elastic constants, various moduli, Debye temperature, and hardness. aps.org Furthermore, DFT has been employed to study the bonding nature and phonon dispersion of NpO₂, providing insights into its stability. aps.org The calculated electronic band structure from these methods correctly predicts the insulating nature of NpO₂. aps.org

Key Research Findings from DFT Studies:

Electronic Structure: DFT+U calculations effectively describe the localized Np 5f electrons, leading to an accurate prediction of the electronic band gap. aps.org The choice of the Hubbard U and exchange J parameters (e.g., U=4 eV and J=0.6 eV) is crucial for obtaining results that align with experimental observations. researchgate.net

Mechanical Properties: Theoretical calculations have provided values for the bulk modulus, elastic constants, and other mechanical properties, which are in good agreement with available experimental data. aps.org

Lattice Dynamics: The phonon dispersion curves calculated using DFT+U methods show good agreement with experimental data from inelastic X-ray scattering, validating the theoretical models used. researchgate.net

| Property | Calculated Value | Experimental Value | Reference |

|---|---|---|---|

| Lattice Constant (Å) | 5.497 | 5.42 | researchgate.net |

| Bulk Modulus (GPa) | ~200 | ~197 | aps.org |

| Band Gap (eV) | ~1.5 | - | aps.org |

Molecular Dynamics (MD) Simulations for Dynamic Processes and High-Temperature Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations are particularly useful for investigating dynamic processes and behavior at high temperatures, which are relevant to nuclear fuel performance and safety.

MD simulations can be used to predict various thermal properties of NpO₂, such as thermal expansion, heat capacity, and thermal conductivity. researchgate.net By simulating the motion of atoms over time, researchers can understand how the material responds to changes in temperature. For instance, MD simulations have been used to reproduce the experimental thermal expansion of NpO₂ up to approximately 1000 K. researchgate.net Above this temperature, discrepancies between simulations and experiments suggest the limitations of the quasiharmonic approximation used in some of these calculations. researchgate.net

The insights from MD simulations are crucial for understanding heat transport in NpO₂. For example, simulations have highlighted the significant role of high-energy optical phonons in the heat transport process. researchgate.net

Key Applications of MD in NpO₂ Research:

Thermal Expansion: Simulations can accurately model the expansion of the NpO₂ lattice with increasing temperature. researchgate.net

Heat Capacity and Thermal Conductivity: MD simulations provide a means to calculate these crucial thermodynamic properties, which are essential for reactor applications. researchgate.net

Phase Transitions: MD can be employed to study the structural changes and phase transitions that NpO₂ may undergo at elevated temperatures. nih.gov

| Property | Simulation Details | Key Finding | Reference |

|---|---|---|---|

| Thermal Expansion | Quasiharmonic approximation | Good agreement with experiment up to ~1000 K | researchgate.net |

| Thermal Conductivity | Anharmonic lattice dynamics | Importance of high-energy optical phonons | researchgate.net |

Monte Carlo Simulations for Statistical Mechanics and Phase Transitions

Monte Carlo (MC) simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the study of this compound, MC methods are valuable for investigating statistical mechanics and phase transitions. By using probabilistic models, MC simulations can explore the complex energy landscapes of materials and identify the most likely configurations of atoms under different conditions.

While specific MC simulation studies on this compound are not extensively detailed in the provided search results, the methodology is widely applied to study phase transitions in similar materials. northwestern.educityu.edu.hksemanticscholar.org For NpO₂, MC simulations could be used to investigate the subtle magnetic ordering that occurs at low temperatures, a topic of significant scientific interest. aps.org The method can also be used to study the order-disorder transitions and the effects of defects on the thermodynamic properties of the material.

Potential Applications of Monte Carlo Simulations for NpO₂:

Magnetic Phase Transitions: Investigating the complex multipolar ordering observed in NpO₂ at low temperatures.

Thermodynamic Properties: Calculating properties such as specific heat and magnetic susceptibility as a function of temperature.

Defect Energetics: Studying the formation and migration of point defects within the NpO₂ lattice.

First-Principles Molecular Dynamics (FPMD) for Coupled Electron-Ion Dynamics

First-Principles Molecular Dynamics (FPMD), also known as ab initio molecular dynamics, is a powerful simulation technique that combines molecular dynamics with electronic structure calculations (typically DFT). This allows for the simultaneous simulation of the motion of atomic nuclei and the behavior of electrons, providing a more fundamental and accurate description of the system's dynamics.

For this compound, FPMD can be used to study processes where the coupling between electronic and ionic motion is important. This includes chemical reactions, diffusion mechanisms, and the behavior of the material under extreme conditions of temperature and pressure. While FPMD is computationally more expensive than classical MD, it does not require pre-parameterized force fields, making it suitable for studying complex materials where such potentials are not available or reliable. The application of FPMD to similar actinide oxides like thorium dioxide has demonstrated its capability in providing reliable data on thermal properties at high temperatures. nih.gov

Advantages of FPMD for Studying NpO₂:

No Empirical Potentials: FPMD avoids the need for empirical force fields, which can be difficult to develop for complex materials like NpO₂.

Electronic Structure Information: It provides insights into how the electronic structure evolves during dynamic processes.

High-Accuracy for Complex Processes: FPMD is well-suited for studying chemical reactions, bond breaking/formation, and other phenomena involving changes in the electronic state.

Force Field Development and Parameterization for this compound

Classical molecular dynamics simulations rely on force fields, which are sets of empirical potential energy functions and parameters that describe the interactions between atoms. The accuracy of MD simulations is critically dependent on the quality of the force field. For this compound, the development of a reliable force field is a significant challenge due to the complex electronic structure of the neptunium ion.

The process of force field parameterization for NpO₂ would involve fitting the parameters of the potential energy functions to reproduce a set of reference data. This reference data is typically obtained from high-level quantum mechanical calculations (like DFT) or from experimental measurements. The goal is to develop a force field that can accurately describe the structural, thermodynamic, and transport properties of NpO₂ over a wide range of conditions.

Steps in Force Field Development for NpO₂:

Functional Form Selection: Choosing an appropriate mathematical form for the potential energy functions that can capture the essential physics of the interatomic interactions in NpO₂.

Reference Data Generation: Performing DFT calculations to obtain data on the energies, forces, and stresses for a variety of NpO₂ configurations.

Parameter Optimization: Using optimization algorithms to fit the force field parameters to the reference data.

Validation: Testing the developed force field by comparing its predictions for various properties with experimental data or with the results of independent first-principles calculations.

CALPHAD Method for Thermodynamic Modeling of Neptunium-Oxygen Systems

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool for thermodynamic modeling of multicomponent systems. unicen.edu.ar It is widely used in materials science to predict phase equilibria and thermodynamic properties. For the neptunium-oxygen system, the CALPHAD approach can be used to develop a thermodynamic database that describes the properties of all the stable and metastable phases, including this compound.

The CALPHAD methodology involves developing mathematical models for the Gibbs energy of each phase in the system. onera.fr These models contain adjustable parameters that are optimized to reproduce all available experimental data, such as phase diagram information and thermochemical properties. First-principles calculations can also be used to provide data for the optimization process, especially for phases that are difficult to study experimentally. mdpi.com

Key Features of the CALPHAD Approach for the Np-O System:

Thermodynamic Database Development: The primary output is a self-consistent thermodynamic database that can be used to calculate phase diagrams and thermodynamic properties for any composition and temperature.

Extrapolation to Multicomponent Systems: The database for the binary Np-O system can be combined with databases for other relevant systems to model the behavior of more complex nuclear fuels.

Predictive Capability: The CALPHAD method can be used to predict phase stability and thermodynamic properties in regions where experimental data is scarce.

Relativistic Effects in Electronic Structure Calculations of this compound

Neptunium is a heavy element, and therefore, relativistic effects play a crucial role in determining its electronic structure and chemical properties. escholarship.org These effects arise from the high velocity of the core electrons in heavy atoms, which is a significant fraction of the speed of light. Relativistic effects can cause a contraction and energetic stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals. uni-kassel.de

In the case of this compound, it is essential to include relativistic effects in electronic structure calculations to obtain accurate results. arxiv.org Standard DFT calculations are often based on the non-relativistic Schrödinger equation. For heavy elements like neptunium, it is necessary to use methods that are based on the Dirac equation or that include relativistic corrections. academie-sciences.fr The inclusion of spin-orbit coupling, a major relativistic effect, is particularly important for accurately describing the electronic states and magnetic properties of NpO₂. uni-kassel.de

Impact of Relativistic Effects on NpO₂ Properties:

Orbital Energies and Radii: Relativistic effects significantly alter the energies and spatial extent of the valence orbitals of neptunium, which in turn influences its bonding and chemical behavior in NpO₂. escholarship.org

Electronic Band Structure: The inclusion of relativistic effects, particularly spin-orbit coupling, can lead to significant changes in the calculated electronic band structure and band gap of NpO₂.

Magnetic Properties: The magnetic properties of NpO₂, including the complex low-temperature ordering, are strongly influenced by relativistic effects.

Integration of Neptunium Dioxide into Advanced Materials Systems Research

Neptunium (B1219326) Dioxide in Advanced Nuclear Fuel Cycle Materials Research

The incorporation of neptunium dioxide into the nuclear fuel cycle is a key area of research aimed at enhancing the sustainability and efficiency of nuclear energy. This involves its use as a target for producing valuable isotopes and as a component in advanced fuel matrices.

Neptunium-237 dioxide (²³⁷NpO₂) is the primary feedstock material for the production of Plutonium-238 (²³⁸Pu), an essential radioisotope used in power sources for deep space exploration missions. ornl.govfrontiersin.org The process involves irradiating ²³⁷NpO₂ targets in a high neutron flux reactor. osti.gov During irradiation, ²³⁷Np captures a neutron to become ²³⁸Np, which then undergoes beta decay to form ²³⁸Pu. osti.govosti.gov

Research in this area focuses on optimizing the target material's properties to enhance production efficiency. ornl.gov Traditionally, this compound powder is blended with aluminum powder and pressed into pellets, forming a ceramic-metallic composite known as a cermet. frontiersin.orgosti.gov This NpO₂/Al cermet has favorable characteristics regarding neutron flux, heat capacity, and crystal density. frontiersin.org

Current research efforts, such as those at Oak Ridge National Laboratory (ORNL), investigate methods like modified direct denitration (MDD) to produce NpO₂ with specific crystalline phases, morphology, and particle sizes suitable for target fabrication. ornl.gov Characterization studies using techniques like X-ray diffraction and scanning electron microscopy are crucial for understanding the material properties of the NpO₂ produced. ornl.gov After the MDD process and subsequent high-firing, the product is a polycrystalline NpO₂ with a grain size typically ranging from 0.72 to 0.94 µm. ornl.gov

Alternative target materials, such as neptunium mononitride (NpN), are also being evaluated. frontiersin.org NpN offers the potential for a higher mass of neptunium per target and increased thermal conductivity compared to the dioxide form. frontiersin.org However, the established capabilities and understanding of the NpO₂-based process make it the current standard. frontiersin.org

Table 1: Research Parameters for this compound as a Transmutation Target

| Research Area | Key Parameters Investigated | Target Material Examples | Rationale/Objectives |

|---|---|---|---|

| Material Synthesis | Crystalline phase, morphology, particle size, surface texture. ornl.gov | NpO₂ via Modified Direct Denitration (MDD). ornl.gov | Optimize target material properties for improved reactor performance and Pu-238 production efficiency. ornl.gov |

| Target Design | Neutron flux, heat capacity, crystal density, thermal conductivity. frontiersin.org | NpO₂/Aluminum Cermet Pellets. frontiersin.orgosti.gov | Ensure target integrity and efficient heat removal during irradiation. frontiersin.org |

| Irradiation Conditions | Neutron spectrum (thermal vs. fast), neutron flux intensity. osti.govpensoft.net | NpO₂ targets in high-flux reactors (e.g., HFIR, ATR). osti.gov | Maximize the useful ²³⁷Np(n,γ)²³⁸Pu reaction while minimizing undesirable side reactions like ²³⁷Np(n,2n)²³⁶Pu. pensoft.net |

| Alternative Materials | Neptunium density, thermal conductivity, dissolution mechanisms. frontiersin.org | Neptunium Mononitride (NpN). frontiersin.org | Increase Pu-238 production yield per target and improve thermal performance. frontiersin.org |

Neptunium is one of the minor actinides (MAs) produced in nuclear reactors that contributes to the long-term radiotoxicity of nuclear waste. uknnl.comacademie-sciences.fr A key strategy to manage this is to incorporate neptunium and other MAs into new fuel, transmuting them into shorter-lived or stable isotopes. oecd-nea.orgiaea.org Research in this field is centered on the material science of creating stable and efficient fuel matrices that can accommodate these elements. iaea.org

Two primary strategies are investigated for incorporating minor actinides:

Homogeneous Recycling: Minor actinides are uniformly mixed with uranium and plutonium in the fuel, such as in (U,Pu,Np)O₂ or (U,Pu,Np)N fuels. uknnl.comtandfonline.com This approach has been demonstrated for neptunium in mixed oxide (MOX) fuel for fast reactors. oecd-nea.org

Heterogeneous Recycling: Minor actinides are concentrated in special "target" assemblies separate from the main driver fuel. uknnl.com These targets often consist of the actinide oxide mixed with an inert matrix material. oecd-nea.org

The development of these fuels requires a deep understanding of their material properties. The addition of neptunium can affect the fuel's thermal conductivity, phase stability, and behavior under irradiation. oecd-nea.org Researchers are developing oxide and nitride fuels containing neptunium, such as (Pu,Np)O₂–MgO and (Pu,Np,Zr)N, for use in advanced reactor systems like fast reactors and accelerator-driven systems. tandfonline.com A significant challenge is the selection of a suitable inert matrix for heterogeneous targets, which must be stable under irradiation and compatible with reprocessing. oecd-nea.org

Solid-State Immobilization Matrix Research for this compound (focus on material science aspects)

For neptunium that is not transmuted, it must be disposed of as long-lived radioactive waste. Research into solid-state immobilization focuses on incorporating this compound into durable crystalline or glassy matrices to ensure its long-term isolation from the environment. mdpi.com The goal is to create a chemically durable and radiation-resistant solid waste form. academie-sciences.fr

A variety of ceramic and glass-ceramic materials are being investigated for the immobilization of actinides, including neptunium. mdpi.comresearchgate.net These materials are chosen for their ability to incorporate radionuclides into their crystal structures as dilute solid solutions. jst.go.jp

Key material types under investigation include:

Zirconolite (CaZrTi₂O₇): This titanate ceramic is a primary component of the SYNROC (Synthetic Rock) waste form and is known for its exceptional resistance to hydrothermal leaching. jst.go.jpmdpi.com Research shows that neptunium can be incorporated into the zirconolite structure. dntb.gov.ua Studies have investigated the synthesis of zirconolite containing Np, showing that Np⁴⁺ can be successfully hosted in the structure. mdpi.com

Pyrochlore (A₂B₂O₇): These complex oxides are derivatives of the fluorite structure and can accommodate a wide range of elements, including actinides like plutonium and neptunium. mdpi.comresearchgate.net They are considered promising matrices for immobilizing actinide-rich wastes. academie-sciences.frresearchgate.net

Monazite (B576339) and Other Phosphates: Crystalline phosphates like monazite (a rare-earth phosphate) are studied for their geologic stability and ability to immobilize actinides. dntb.gov.ua

Borosilicate Glass: While the standard for many high-level wastes, research continues on enhancing the solubility and retention of actinides in borosilicate glass and glass-ceramic composites. researchgate.net

The integration strategy often involves synthesizing the ceramic matrix from precursor oxides, including NpO₂, through methods like hot pressing or cold pressing and sintering. mdpi.comresearchgate.net

The long-term performance of a nuclear waste form is critically dependent on its microstructure and chemical durability. mdpi.comacs.org Research in this area examines how the synthesis process and the interaction between this compound and the host matrix affect these properties.

Studies have shown that the microstructure of actinide oxides can significantly influence their dissolution rates. researchgate.net For instance, the calcination temperature used to produce NpO₂ affects its particle size and microstructure, which in turn impacts its solubility. researchgate.net This highlights the need for thorough microstructural characterization of the solid phases used in waste forms. researchgate.net

Table 2: Host Matrices for this compound Immobilization

| Matrix Type | Chemical Formula Example | Key Material Science Aspects |

|---|---|---|

| Zirconolite | CaZrTi₂O₇ | High chemical durability and radiation resistance; accommodates Np in its crystal structure; phase transformations (e.g., 2M to 4M polytype) can be induced by actinide incorporation. jst.go.jpmdpi.comacs.org |

| Pyrochlore | (Ca,Np)₂(Ti,Zr)₂O₇ | Derivative of the fluorite structure; high capacity for actinide loading; forms solid solutions with other waste form phases like zirconolite. academie-sciences.frmdpi.comresearchgate.net |

| Murataite | A₆B₁₂C₅TX₄₀₋ₓ | Complex cubic oxide, derivative of fluorite; can host a variety of actinides including Np, Pu, and Am. mdpi.com |

| Phosphate Ceramics | (Ce,Np)PO₄ (Monazite) | High geological stability; incorporates actinides via isomorphous substitution. dntb.gov.ua |

| Glass-Ceramics | Borosilicate glass with crystalline phases | Combines the processing flexibility of glass with the durability of crystalline ceramics; radionuclides are partitioned between glass and crystal phases. researchgate.net |

This compound in Advanced Sensor Technologies Research (material science, not clinical sensing)

Current research literature does not indicate significant investigation into the use of this compound in the material science of advanced sensor technologies. While materials science research for sensors is a broad field, exploring nanomaterials, polymers, and various oxides for applications in electronics and sensor technologies, there is no public evidence of this compound being a material of focus. rice.eduskku.edu The research on terbium, another lanthanide series element, shows its use in solid-state devices and sensors due to its luminescent and magnetostrictive properties, but similar applications for this compound are not reported. wikipedia.org

Catalytic Applications Research for this compound (focus on fundamental catalysis)

Research into the catalytic applications of this compound (NpO₂) is an emerging field, primarily rooted in the broader investigation of actinide materials for heterogeneous catalysis. The unique electronic structure of actinides, including neptunium, presents possibilities for novel catalytic activities. researchgate.net The focus of fundamental research is to understand the mechanisms by which NpO₂ can influence chemical reactions, rather than to develop specific industrial processes.

The catalytic potential of NpO₂ and other actinide oxides stems from their distinctive electronic and structural properties. researchgate.net Key to this is the involvement of 5f electrons and the ability of the actinide metal center to switch between multiple oxidation states with relative ease. researchgate.netwikipedia.org Neptunium can exhibit oxidation states from +3 to +7, with the +4 state found in solid NpO₂ and the +5 state being the most stable in aqueous solutions. wikipedia.org This flexibility in oxidation states allows the material to act as a redox center, accepting or donating electrons to reactant molecules, which is a fundamental aspect of many catalytic cycles. researchgate.net

The general premise for actinide oxide catalysis involves the transformation of small molecules. researchgate.net Theoretical and fundamental studies propose that the surfaces of materials like NpO₂ could facilitate reactions such as water oxidation or dinitrogen reduction under mild conditions, pathways that are of significant interest in developing high-efficiency heterogeneous catalysts. researchgate.net

A specific area where the fundamental catalytic activity of this compound has been demonstrated is in photocatalysis. Research has shown that the surface of NpO₂ can be photocatalytically active. In one study, thin films of this compound were exposed to ultraviolet (UV) light in the presence of adsorbed water ice at low temperatures. acs.org Using X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS), researchers observed the reduction of the NpO₂ surface to neptunium sesquioxide (Np₂O₃). acs.org This transformation demonstrates that the NpO₂ surface can facilitate a redox reaction triggered by photo-excitation, a core principle of photocatalysis. acs.org

Table 1: Summary of Photocatalytic Reduction of this compound

| Property | Description | Reference |

|---|---|---|

| Reactant | This compound (NpO₂) thin film | acs.org |

| Product | Surface Neptunium Sesquioxide (Np₂O₃) | acs.org |

| Conditions | Adsorbed water ice, subsequent warming under UV light (HeI and HeII radiation) | acs.org |

| Mechanism | Photocatalytic reaction triggered by the excitation of electrons from the valence band to the conduction band. | acs.org |

| Analysis Techniques | X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS) | acs.org |

The fundamental properties of neptunium that underpin its potential for catalytic applications are centered on its redox chemistry. The ability to cycle between the Np(IV) state in the dioxide and other states like Np(III) in the reduced product is crucial. wikipedia.orgacs.org This redox flexibility is a defining characteristic of many transition metals and f-block elements used in catalysis.

Table 2: Key Properties of Neptunium Relevant to Catalysis

| Property | Detail | Reference |

|---|---|---|

| Symbol | Np | wikipedia.org |

| Atomic Number | 93 | wikipedia.org |

| Electron Configuration | [Rn] 5f⁴ 6d¹ 7s² | |

| Common Oxidation States | +3, +4, +5 , +6, +7 (most stable in bold) | wikipedia.org |

| Dioxide Form | NpO₂ (Np in +4 state) | acs.org |

| Key Catalytic Feature | Facile switching among oxidation states, enabling redox cycling. | researchgate.netwikipedia.org |

While research is still in a fundamental stage, these findings highlight the potential of this compound as a material for advanced catalytic systems. The observed photocatalytic reduction is a significant step in understanding the surface chemistry and reactivity of NpO₂, providing a basis for further exploration into its capabilities to mediate other chemical transformations.

Evolution of Research Paradigms and Methodologies for Neptunium Dioxide Studies

Historical Development of Neptunium (B1219326) Dioxide Synthesis and Characterization Methods

The study of neptunium and its compounds began in the 1940s, following its discovery by Edwin McMillan and Philip Abelson. britannica.comwikipedia.org Early research was often limited by the small quantities of material available and the challenges of handling highly radioactive substances. wikipedia.org The first bulk sample of neptunium, in the form of neptunium dioxide, was isolated in 1944, a critical step that enabled more detailed investigation of its properties. wikipedia.org

A foundational method for producing NpO₂, which became a standard for decades, is the precipitation of a neptunium(IV) salt, typically oxalate (B1200264), followed by calcination (high-temperature heating). wikipedia.orgosti.gov This process, originating in the 1960s, involves reducing neptunium to the +4 oxidation state, precipitating it as neptunium(IV) oxalate, and then heating the oxalate to decompose it into the dioxide form. wikipedia.orgosti.gov While effective, the properties of the resulting NpO₂ powder were found to be highly sensitive to reaction conditions such as temperature, precursor concentration, and the presence of impurities. acs.org

Early characterization techniques were primarily focused on determining the fundamental chemical and physical properties. Methods such as wet chemistry were used to understand its dissolution behavior, while X-ray diffraction was employed to identify its crystal structure, confirming that NpO₂ adopts the fluorite crystal structure common to other actinide dioxides. wikipedia.orgresearchgate.net

Advancements in Experimental Techniques Applied to this compound

The last few decades have seen the application of a wide array of advanced experimental techniques to probe the intricate details of NpO₂'s structure, properties, and behavior. These modern methods provide insights at the atomic and electronic levels, which were unattainable with earlier techniques.

Key advancements include: